3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-26-19-6-2-3-7-20(19)30-21-13-28-23-16(22(21)25)8-9-18-17(23)12-24(14-29-18)11-15-5-4-10-27-15/h2-3,6-9,13,15H,4-5,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGSRBUJBMDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromeno[8,7-e][1,3]oxazin core, followed by the introduction of the methoxyphenoxy and tetrahydrofuran-2-ylmethyl groups. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems and advanced analytical techniques would ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The chromeno-oxazine core is highly modifiable, with substituents influencing melting points, solubility, and bioactivity. Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Melting Points: Halogenated benzyl groups (e.g., 4-chloro in 6l) increase melting points (171–180°C) compared to methoxy or hydroxyalkyl substituents (109–151°C) due to stronger intermolecular interactions .
- Tetrahydrofuran (THF) vs.
- Methoxy vs. Halogen Substituents: The 2-methoxyphenoxy group likely reduces electronegativity compared to fluorophenyl or chlorophenyl analogs, possibly affecting receptor binding or metabolic stability .
Biological Activity
The compound 3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with CAS number 946236-27-7 , is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 409.4 g/mol
- Chemical Structure : The compound features a chromeno[8,7-e][1,3]oxazine core with methoxyphenoxy and tetrahydrofuran substituents, contributing to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV-1 protease. The tetrahydrofuran moiety is crucial for binding interactions within the enzyme's active site, enhancing potency against viral replication .
- Enzyme Inhibition : The oxazine ring may participate in hydrogen bonding and hydrophobic interactions with target enzymes, influencing their activity. This is particularly relevant in drug design for protease inhibitors where small structural changes can significantly affect binding affinity and efficacy .
- Antioxidant Properties : Compounds with chromeno structures often demonstrate antioxidant activity, which can mitigate oxidative stress in biological systems.
Structure-Activity Relationship (SAR)
The SAR of related compounds reveals significant insights into the optimization of biological activity:
- Modifications on the methoxy group have been shown to alter the compound's affinity for target enzymes. For instance, replacing the methoxy group with other substituents can lead to variations in Ki and IC50 values, indicating changes in potency against specific targets .
Table 1: Structure–Activity Relationship Data
| Compound | Ligand Number | K (nM) | IC (nM) |
|---|---|---|---|
| TMC-126 | 13 | 0.014 | 1.4 |
| GRL-0519A | 18 | 0.0029 | 2.4 |
| Compound X | N/A | 0.035 | 55 |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of various heterocycles against HIV-1 protease, compounds structurally similar to our target compound were tested. The results indicated that modifications to the tetrahydrofuran ring enhanced binding affinity significantly, leading to improved antiviral activity against resistant strains of HIV .
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant capabilities of chromeno derivatives showed that the presence of the oxazine ring contributed to increased radical scavenging activity. This suggests potential therapeutic applications in diseases characterized by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
